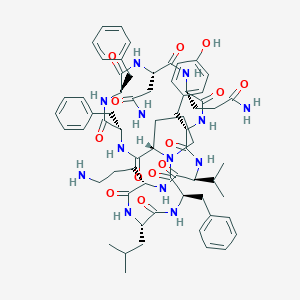

Tyrocidine A

Description

Properties

IUPAC Name |

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24,27-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H87N13O13/c1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXRBRIWJGAPDU-BBVRJQLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H87N13O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163885 | |

| Record name | Tyrocidine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-70-5, 8011-61-8 | |

| Record name | Tyrocidine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrocidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrocidine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrocidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROCIDINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V134656H89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of Antibiotics: A Technical Guide to the Discovery and Historical Significance of Tyrocidine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of therapeutic discovery, the unearthing of Tyrocidine A stands as a pivotal moment, heralding the dawn of the antibiotic era. Its discovery in 1939 by the French-American microbiologist René Dubos not only predated the widespread clinical use of penicillin but also revitalized a waning interest in the therapeutic potential of microbial products. This technical guide provides an in-depth exploration of the discovery of this compound, its profound historical significance, detailed experimental protocols from the time of its isolation, and its mechanism of action, offering valuable insights for today's researchers in the ongoing battle against antimicrobial resistance.

The Pioneering Discovery of this compound

In 1939, René Dubos, a researcher at the Rockefeller Institute for Medical Research, embarked on a systematic search for soil-dwelling microbes capable of producing antibacterial substances.[1] His work was rooted in the principle of "antibiosis," the concept that microorganisms compete with one another by producing inhibitory compounds. This led him to isolate a soil bacterium, initially identified as Bacillus brevis and later reclassified as Brevibacillus parabrevis, which produced a potent antibacterial mixture he named tyrothricin (B1683689).[2]

Further investigation by Dubos and his colleague Rollin D. Hotchkiss revealed that tyrothricin was a composite of two distinct polypeptide antibiotics: gramicidin (B1672133) and the more abundant tyrocidine.[3] Tyrocidine was subsequently found to be a mixture of related cyclic decapeptides, with this compound being a major constituent. This marked the first instance of a commercially produced antibiotic, preceding the mass production of penicillin and serving as a crucial catalyst for the golden age of antibiotic discovery.[2]

Historical Significance

The discovery of tyrocidine had a multifaceted impact on the scientific and medical communities:

-

Proof of Principle: It provided the first concrete evidence that soil microorganisms were a viable source of powerful therapeutic agents, stimulating a global search for other antibiotic-producing microbes.

-

Revitalization of Penicillin Research: The success of tyrothricin in topical applications reignited interest in Alexander Fleming's earlier discovery of penicillin, which had been largely neglected due to difficulties in purification and production.

-

Foundation for Peptide Antibiotics: Tyrocidine and gramicidin were among the first peptide antibiotics to be characterized, laying the groundwork for the study of this important class of antimicrobial agents, including their nonribosomal peptide synthetase (NRPS) biosynthetic pathways.

-

Early Clinical Applications: While too toxic for systemic use in humans due to its hemolytic activity, tyrothricin found a niche in topical preparations for treating localized bacterial infections, demonstrating the immediate clinical potential of antibiotics.[4]

Quantitative Data: Antimicrobial Activity of this compound

This compound exhibits potent activity primarily against Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against a range of bacteria.

| Microorganism | Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | ATCC 33592 | 16 | [5] |

| Staphylococcus aureus (MSSA) | ATCC 29213 | 16 | [5] |

| Bacillus subtilis | Clinical Isolate | 16 | [5] |

| Bacillus cereus | Clinical Isolate | 16 | [5] |

| Enterococcus faecalis | ATCC 29212 | 16 | [5] |

| Enterococcus faecalis (VRE) | Clinical Isolate | 16 | [5] |

| Streptococcus pyogenes | - | - | |

| Escherichia coli | ATCC 25922 | >128 | [5] |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

Original Isolation and Purification of Tyrothricin (Dubos, 1939)

The following is a reconstruction of the probable methodology employed by René Dubos for the initial isolation of the tyrothricin complex from Bacillus brevis cultures.

1. Cultivation of Bacillus brevis

-

A suitable liquid medium, likely a peptone-based broth, was inoculated with a pure culture of Bacillus brevis.

-

The culture was incubated at an optimal temperature (approximately 37°C) for several days to allow for bacterial growth and the production of tyrothricin.

2. Extraction of Tyrothricin

-

After incubation, the bacterial culture was acidified to a pH of approximately 4.5-4.8 using hydrochloric acid. This step precipitated the crude tyrothricin from the culture broth.

-

The acidified culture was allowed to stand to permit the precipitate to settle.

-

The supernatant was decanted, and the precipitate was collected by centrifugation.

-

The collected precipitate was then extracted with neutral ethanol (B145695). Tyrothricin is soluble in ethanol, while many cellular components are not.

-

The ethanolic extract was filtered to remove insoluble debris.

3. Precipitation and Purification

-

The clear ethanolic extract was concentrated under reduced pressure.

-

The concentrated extract was then treated with an excess of 1% sodium chloride solution, causing the tyrothricin to precipitate out of the solution.

-

The precipitate was collected by filtration or centrifugation, washed with distilled water, and dried, yielding the crude tyrothricin complex as a grayish-white powder.

Separation of Tyrocidine and Gramicidin (Hotchkiss and Dubos)

Rollin D. Hotchkiss later developed a method to fractionate the crude tyrothricin into its two principal components, tyrocidine and gramicidin.

1. Differential Solubility in Acetone (B3395972) and Ether

-

Crude tyrothricin was dissolved in acetone.

-

An equal volume of ether was added to the acetone solution. This caused the precipitation of tyrocidine, which is less soluble in the acetone-ether mixture.

-

Gramicidin remained in the supernatant.

2. Crystallization of Tyrocidine Hydrochloride

-

The precipitated tyrocidine was collected and redissolved in a minimal amount of hot ethanol.

-

A solution of hydrochloric acid in ethanol was added to the tyrocidine solution.

-

Upon cooling, crystalline tyrocidine hydrochloride precipitated out of the solution.

-

The crystals were collected by filtration, washed with cold ethanol, and dried.

3. Crystallization of Gramicidin

-

The acetone-ether supernatant containing gramicidin was evaporated to dryness.

-

The residue was dissolved in a small volume of boiling acetone.

-

Upon cooling, crystalline gramicidin was obtained.

Mechanism of Action: Disruption of the Bacterial Cell Membrane

This compound exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane. Its cyclic peptide structure adopts an amphipathic conformation, with a hydrophobic face and a hydrophilic face. This allows the molecule to insert itself into the lipid bilayer of the bacterial membrane. The accumulation of tyrocidine molecules within the membrane leads to the formation of pores or channels, resulting in the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.[6]

Visualizations

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. korld.nil.gov.pl [korld.nil.gov.pl]

- 5. Development of this compound Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Bacterial Activity of Phenolic Compounds against Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Tyrocidine A: A Technical Guide to its Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Tyrocidine A, a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, has been a subject of scientific inquiry since its discovery in the 1940s.[1] Its potent antimicrobial activity against a broad spectrum of Gram-positive bacteria has cemented its place in the history of antibiotics.[1][2] This technical guide provides an in-depth exploration of the elucidation of this compound's complex structure and its conformational dynamics, crucial for understanding its biological function and for guiding the development of novel therapeutic agents.

Primary Structure and Biosynthesis

This compound is a cyclic peptide with the sequence cyclo(L-Phe-D-Phe-L-Asn-L-Gln-L-Tyr-L-Val-L-Orn-L-Leu-D-Phe-L-Pro). It is synthesized non-ribosomally by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS).[3][4] This enzymatic machinery, consisting of the peptide synthetases TycA, TycB, and TycC, dictates the specific amino acid sequence.[3][5] The biosynthesis process involves the activation of constituent amino acids and their sequential condensation on the NRPS template, followed by a head-to-tail cyclization to form the final decapeptide.[3][4][6]

The determination of this primary structure was a significant challenge, historically relying on techniques like two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, which required substantial quantities of highly purified material.[7] More recent advancements in mass spectrometry (MS)-based sequencing methods have provided powerful tools for the de novo sequencing of cyclic peptides like tyrocidines.[7][8]

Elucidation of the Three-Dimensional Structure

The three-dimensional architecture of this compound has been meticulously investigated using a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques have provided detailed insights into its solution and solid-state conformations.

X-ray Crystallography: A High-Resolution Snapshot

The crystal structure of this compound, determined at a remarkable resolution of 0.95 Å, revealed a highly organized and amphipathic dimeric assembly.[1][2][9] In the crystalline state, two this compound monomers associate to form a homodimer. This dimer is characterized by an extensive antiparallel β-sheet structure, with four β-strands contributed by the two monomers.[1][10] This arrangement results in a highly curved and amphipathic molecule, with a convex, nonpolar face and a concave, polar face.[1]

Table 1: Crystallographic Data for this compound [1][9]

| Parameter | Value |

| PDB ID | 4M6E |

| Resolution (Å) | 0.95 |

| Space Group | P3221 |

| Unit Cell Dimensions (Å) | a = b = 37.19, c = 77.01 |

| R-value work | 0.134 |

| R-value free | 0.142 |

NMR Spectroscopy: Conformation in Solution

NMR studies have been instrumental in defining the conformation of this compound in solution.[1][11] Early one-dimensional and two-dimensional NMR experiments in the 1980s provided the first insights into its backbone dihedral angles and overall fold.[1] These studies suggested a backbone conformation consisting of an antiparallel β-pleated sheet, a type I β-turn, and a type II' β-turn.[11]

More advanced NMR techniques, such as correlation spectroscopy and double-resonance difference spectroscopy, have allowed for the detailed assignment of proton resonances and the determination of side-chain conformations.[11][12] The use of paramagnetic nitroxide compounds has further aided in confirming the solution conformation by studying proton solvent exposure and hydrogen bonding patterns.[11][13] While the overall conformation determined by NMR is largely consistent with the crystal structure, subtle differences can exist due to the different environments (solution vs. solid-state) and the inherent flexibility of the molecule.[1][14]

Table 2: Key Structural Features of this compound [1]

| Structural Feature | Description |

| Secondary Structure | Two-stranded antiparallel β-sheet |

| Turns | Type II' β-turn (Leu¹⁰-D-Phe¹-Pro²-Phe³) and a distorted Type I β-turn (Asn⁵-Gln⁶-Tyr⁷-Val⁸) |

| Hydrogen Bonds | Three intramolecular hydrogen bonds between backbone amide and carbonyl groups, and one between the backbone amide of Val⁸ and the side chain of Asn⁵. |

| Dimerization | Forms an intimate homodimer in the crystal lattice. |

| Amphipathicity | Pronounced amphipathic character with a convex, apolar face and a concave, polar face. |

Conformational Dynamics and Biological Implications

The specific conformation of this compound is intimately linked to its biological activity. The amphipathic nature of the molecule is crucial for its interaction with and disruption of bacterial cell membranes, which is its primary mechanism of action. The convex, hydrophobic face of the this compound dimer is proposed to insert into the lipid bilayer of the bacterial membrane, while the polar face remains exposed to the aqueous environment.[1][2] This insertion leads to the formation of ion-conducting pores, disrupting membrane integrity and ultimately causing cell death.[15]

The conformation of this compound can be influenced by its environment, such as the solvent composition.[14][16] Studies have shown that the presence of saccharides can also induce conformational changes, suggesting potential interactions with components of the bacterial cell wall.[14] The constrained β-turn and β-sheet structure are conserved features among tyrocidines and are essential for their biological function.[10]

Experimental Methodologies

X-ray Crystallography Workflow

References

- 1. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The high resolution structure of this compound reveals an amphipathic dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrocidine - Wikipedia [en.wikipedia.org]

- 4. Tyrocidine | Encyclopedia MDPI [encyclopedia.pub]

- 5. The tyrocidine biosynthesis operon of Bacillus brevis: complete nucleotide sequence and biochemical characterization of functional internal adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoenzymatic and Template-Directed Synthesis of Bioactive Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiplex De Novo Sequencing of Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. NMR studies of the solution conformation and dynamics of the tyrocidine peptide antibiotics (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 12. Studies of individual amino acid residues of the decapeptide this compound by proton double-resonance difference spectroscopy in the correlation mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Confirmation of the solution structure of this compound using perturbation of proton relaxation rates by nitroxide spin labels - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. This compound interactions with saccharides investigated by CD and NMR spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Tyrocidine A: A Technical Guide to its Mechanism of Action on Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrocidine A, a cyclic decapeptide antibiotic produced by Brevibacillus brevis, exhibits potent bactericidal activity, particularly against Gram-positive bacteria. Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, a mode of action that has garnered renewed interest due to the rising challenge of antibiotic resistance. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's membranotropic activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of Action: Membrane Disruption

This compound's efficacy stems from its ability to perturb and permeabilize the bacterial cytoplasmic membrane. This process is initiated by the peptide's unique structural characteristics and culminates in a series of events that compromise essential membrane functions, ultimately leading to cell death. The overall mechanism can be dissected into several key stages: dimerization, membrane insertion, pore formation, and subsequent dissipation of ion gradients and membrane potential.

Amphipathic Dimerization: The Functional Unit

In aqueous solution and upon interaction with bacterial membranes, this compound monomers self-assemble into a highly stable, amphipathic homodimer. This dimeric conformation is the primary functional unit responsible for its membrane-disrupting activity. The dimer forms a distinct saddle-shaped structure with a hydrophobic convex face and a hydrophilic concave face. This spatial segregation of hydrophobic and hydrophilic residues is critical for its interaction with the lipid bilayer.

Membrane Interaction and Insertion

The positively charged ornithine residues on the hydrophilic face of the this compound dimer are thought to facilitate initial electrostatic interactions with the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin. Following this initial binding, the hydrophobic convex face of the dimer inserts into the nonpolar acyl chain region of the lipid bilayer. This insertion disrupts the local lipid packing and reduces membrane fluidity.

Pore Formation and Membrane Permeabilization

The accumulation and aggregation of this compound dimers within the bacterial membrane lead to the formation of discrete, ion-conducting pores. These pores are not uniform channels but rather toroidal pores where the lipid monolayers are bent continuously from the outer to the inner leaflet, lining the pore along with the peptide molecules. This pore formation results in a catastrophic loss of membrane integrity, allowing the unregulated efflux of essential intracellular components and the influx of extracellular substances.

The following diagram illustrates the proposed mechanism of this compound action on the bacterial membrane:

Quantitative Analysis of this compound Activity

The antibacterial efficacy of this compound can be quantified through various assays that measure its inhibitory concentration and its direct effects on membrane integrity.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | 168 | 5.4 | |

| Staphylococcus aureus | 8325 | 16 | |

| Escherichia coli | - | >128 | |

| Micrococcus luteus | - | ~3 (EC50 for K+ efflux) |

Membrane Depolarization and Ion Efflux

This compound induces a rapid and concentration-dependent depolarization of the bacterial membrane potential. This is often accompanied by the leakage of intracellular ions, such as potassium (K+).

| Parameter | Bacterium | Concentration | Observation | Reference |

| Membrane Depolarization | B. subtilis | 0.5x MIC | Immediate, strong depolarization | |

| Potassium Efflux (EC50) | M. luteus | 2.4 ± 0.9 µM | Dose-dependent K+ release |

An In-Depth Technical Guide to the Tyrocidine A Biosynthesis Pathway in Brevibacillus brevis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrocidine A, a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, exhibits potent antimicrobial activity. Its biosynthesis is a hallmark example of nonribosomal peptide synthesis (NRPS), a complex enzymatic process that serves as a rich source for novel drug discovery and development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic organization, enzymatic machinery, and regulatory networks. It includes quantitative data on enzyme kinetics, detailed experimental protocols for key analytical techniques, and visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in this field.

The Tyrocidine Biosynthesis Gene Cluster (tyc Operon)

The biosynthesis of tyrocidine is orchestrated by a set of genes organized in the tyc operon. This operon encodes the large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs) responsible for the assembly of the peptide chain.

The tyc operon comprises three main NRPS genes: tycA, tycB, and tycC. These genes encode the three synthetases, TycA, TycB, and TycC, respectively. The modular nature of these enzymes is a key feature of NRPS. Each module is responsible for the incorporation of a single amino acid into the growing peptide chain.[1]

-

TycA: A single-module NRPS that activates and incorporates the first amino acid, D-phenylalanine.

-

TycB: A three-module NRPS responsible for the incorporation of the next three amino acids.

-

TycC: The largest of the three, this six-module NRPS completes the peptide chain and catalyzes its cyclization and release.

Downstream of the synthetase genes, the operon also contains open reading frames (tycD, tycE, and tycF) predicted to encode ATP-binding cassette (ABC) transporters, which may be involved in conferring resistance to tyrocidine by exporting the antibiotic out of the cell, and a putative thioesterase of unknown function.[1]

The Nonribosomal Peptide Synthetase (NRPS) Machinery

The synthesis of this compound is a multi-step process carried out by the TycA, TycB, and TycC synthetases. Each module within these enzymes contains a series of catalytic domains that perform specific functions in a coordinated assembly-line fashion. The core domains of a typical NRPS module are:

-

Adenylation (A) Domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate at the expense of ATP.

-

Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): Covalently tethers the activated amino acid via a thioester bond to a 4'-phosphopantetheine (B1211885) (4'-PP) cofactor.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

In addition to these core domains, some modules contain auxiliary domains:

-

Epimerization (E) Domain: Converts an L-amino acid tethered to the T domain into its D-isoform. This is crucial for the incorporation of D-phenylalanine in the this compound structure.

-

Thioesterase (TE) Domain: Located at the C-terminus of the final module (in TycC), this domain is responsible for the cyclization and release of the mature decapeptide from the NRPS complex.

This compound Biosynthesis Pathway

The biosynthesis of this compound proceeds in a stepwise manner, with each module of the TycA, TycB, and TycC synthetases adding one amino acid to the growing peptide chain. The sequence of amino acids in this compound is L-Phe-D-Phe-Asn-Gln-Tyr-Val-Orn-Leu-D-Phe-Pro.

Figure 1: The modular biosynthesis pathway of this compound by the NRPS machinery in Brevibacillus brevis.

Quantitative Data

Understanding the enzymatic parameters of the this compound biosynthesis pathway is crucial for rational engineering and optimization of production. The following tables summarize key quantitative data available in the literature.

Table 1: Kinetic Parameters of TycA Adenylation Domain

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |

| L-Phenylalanine | 18 ± 2 | 1300 ± 50 | 1.2 x 106 |

| L-Tyrosine | 310 ± 30 | 140 ± 10 | 7.5 x 103 |

| L-Tryptophan | 110 ± 10 | 12 ± 1 | 1.8 x 103 |

| D-Phenylalanine | 230 ± 30 | 690 ± 40 | 5.0 x 104 |

Data obtained from Chiu et al., 2009.

Table 2: Substrate Specificity of Adenylation Domains in TycB and TycC

| Adenylation Domain | Position | Cognate Amino Acid | Relative Activity (%) |

| TycB1-A | 2 | L-Proline | 100 |

| TycB2-A | 3 | L-Phenylalanine | 100 |

| TycB3-A | 4 | L-Phenylalanine | 100 |

| TycC1-A | 5 | L-Asparagine | 100 |

| TycC2-A | 6 | L-Glutamine | 100 |

Relative activity is normalized to the activity with the cognate amino acid. Data adapted from Mootz & Marahiel, 1997.

Table 3: Tyrocidine Production Yields in Brevibacillus brevis

| Fermentation Medium | Tyrocidine Yield (mg/L) | Reference |

| Tryptone-Soya-Yeast Extract | ~150 | Rautenbach et al., 2016 |

| Defined Medium with Glucose | ~50-100 | Various Sources |

Regulation of Tyrocidine Biosynthesis

The production of this compound is tightly regulated in Brevibacillus brevis, occurring primarily during the late exponential and stationary phases of growth. This regulation is controlled by a complex network of signaling pathways.

Transcriptional Regulation via Spo0A and AbrB

The expression of the tyc operon is under the control of the master regulator for sporulation, Spo0A. In response to nutrient limitation, Spo0A is phosphorylated (Spo0A-P). Spo0A-P acts as a repressor of the abrB gene, which encodes the transition state regulator AbrB. AbrB is a DNA-binding protein that negatively regulates the transcription of the tyc operon. Therefore, the phosphorylation of Spo0A leads to the derepression of the tyc operon and subsequent biosynthesis of tyrocidine.

Figure 2: Transcriptional regulation of the tyc operon in Brevibacillus brevis via the Spo0A-AbrB signaling cascade.

Regulation by Purine (B94841) Nucleotides

Studies have shown that the addition of purine nucleotides, specifically adenosine (B11128) and 5'-AMP, can suppress the production of tyrocidine in Brevibacillus brevis. This suggests a feedback regulation mechanism where the cellular energy state, reflected by the levels of these purine compounds, can influence the energetically expensive process of antibiotic biosynthesis. The precise mechanism of this regulation is still under investigation but may involve allosteric regulation of the NRPS enzymes or modulation of the transcriptional regulatory network.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Amino Acid-Dependent ATP-PPi Exchange Assay

This assay measures the adenylation activity of NRPS A domains by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of a specific amino acid.

Materials:

-

Purified A domain or NRPS enzyme

-

Reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (100 mM)

-

Amino acid solution (100 mM)

-

[³²P]Pyrophosphate (specific activity ~1000 Ci/mmol)

-

Charcoal solution (5% activated charcoal in 0.1 M HCl, 0.1 M sodium pyrophosphate)

-

Wash buffer (0.1 M HCl, 0.1 M sodium pyrophosphate)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, 5 mM ATP, 1 mM amino acid, and 0.5 mM [³²P]PPi.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified enzyme (final concentration 1-10 µM).

-

Incubate the reaction at 37°C. Take aliquots at different time points (e.g., 0, 5, 10, 15, 30 minutes).

-

Quench each aliquot by adding it to the charcoal solution. This will adsorb the [³²P]ATP formed.

-

Incubate on ice for 10 minutes to ensure complete binding.

-

Filter the mixture through a glass fiber filter and wash the filter extensively with the wash buffer to remove unincorporated [³²P]PPi.

-

Dry the filter and place it in a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the amount of [³²P]ATP formed and determine the enzyme kinetics (Km and kcat).

Heterologous Expression and Purification of TycA in E. coli

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable promoter (e.g., pET vector with a T7 promoter)

-

tycA gene cloned into the expression vector

-

LB medium and appropriate antibiotic

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

SDS-PAGE analysis equipment

Procedure:

-

Transform the expression plasmid containing the tycA gene into the E. coli expression strain.

-

Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger culture with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged TycA protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE.

Purification and Quantification of this compound by HPLC

Materials:

-

Brevibacillus brevis culture supernatant

-

Solid-phase extraction (SPE) cartridge (e.g., C18)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 reverse-phase column and a UV detector

-

This compound standard

Procedure:

-

Acidify the culture supernatant to pH 3-4 with HCl.

-

Pass the acidified supernatant through a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the tyrocidines with methanol.

-

Evaporate the methanol and redissolve the residue in a small volume of methanol or acetonitrile.

-

Inject the sample onto a C18 HPLC column.

-

Elute with a gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient is 20-80% acetonitrile over 30 minutes.

-

Monitor the elution at 280 nm.

-

Collect the peak corresponding to this compound.

-

Confirm the identity of the peak by comparing its retention time with that of a this compound standard and by mass spectrometry.

-

Quantify the amount of this compound by comparing the peak area to a standard curve.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the discovery, characterization, and engineering of NRPS gene clusters like the one for tyrocidine.

Figure 3: A representative workflow for the study and engineering of the this compound biosynthesis pathway.

Conclusion

The this compound biosynthesis pathway in Brevibacillus brevis represents a fascinating and well-studied example of nonribosomal peptide synthesis. The modular nature of the Tyc synthetases, coupled with a growing understanding of their catalytic domains and regulatory networks, provides a powerful platform for bioengineering and the generation of novel peptide antibiotics. This technical guide has provided a detailed overview of the core aspects of this pathway, from the genetic blueprint to the final product, with the aim of facilitating further research and development in this exciting field. The provided data, protocols, and visualizations serve as a valuable resource for scientists and researchers seeking to explore and exploit the potential of NRPS machinery for the discovery of new therapeutic agents.

References

In-Depth Technical Guide: Tyrocidine A's Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrocidine A, a cyclic decapeptide antibiotic isolated from Brevibacillus brevis, represents a class of antimicrobial peptides (AMPs) with significant therapeutic potential, particularly against Gram-positive bacteria.[1][2] Its unique mechanism of action, primarily targeting the bacterial cell membrane, makes it an attractive candidate for combating antibiotic resistance.[1][2][3] This technical guide provides a comprehensive overview of this compound's spectrum of activity against a range of Gram-positive bacteria, details the experimental protocols for its evaluation, and visualizes the underlying scientific workflows.

Data Presentation: Spectrum of Activity

The in vitro efficacy of this compound against various Gram-positive bacteria is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against several key Gram-positive pathogens.

| Bacterial Species | Strain(s) | MIC (µg/mL) | References |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 16 | [3] |

| Methicillin-Resistant (MRSA) | 16 | [3] | |

| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | 16 | [3] |

| Bacillus subtilis | MRL 18734 | 16 | [3] |

| 168 | 5.4 | [4] | |

| Bacillus cereus | MRL 18731 | 16 | [3] |

| Enterococcus faecalis | MRL clinical isolates | 16 | [3] |

| Vancomycin-Resistant (VRE) | 16 | [3] | |

| Listeria monocytogenes | - | - | [5] |

| Streptococcus pyogenes | - | - | [6] |

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions. The provided data serves as a representative summary of this compound's activity.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The following is a detailed methodology for determining the MIC of this compound against Gram-positive bacteria, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 and M100) for broth microdilution.[7][8][9][10][11][12][13][14]

Materials and Reagents

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Positive control antibiotic (e.g., vancomycin)

-

Negative control (sterile broth)

Preparation of this compound Stock Solution

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the peptide in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Assay

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of this compound concentrations.

-

Inoculate each well (except for the negative control wells) with 50 µL of the prepared bacterial inoculum, bringing the final volume in each well to 100 µL.

-

Include a positive control row with a known antibiotic and a growth control row containing only the bacterial inoculum and broth.

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

The results should be validated by observing robust growth in the growth control wells and no growth in the negative control wells.

Mandatory Visualization

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway: Mechanism of Action of this compound

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane's integrity.[1][2][3] This process is initiated by the electrostatic interaction between the cationic peptide and the negatively charged components of the Gram-positive bacterial cell wall, such as teichoic acids. Following this initial binding, the amphipathic nature of this compound facilitates its insertion into the lipid bilayer. This insertion leads to the formation of pores or channels, disrupting the membrane's structural and functional integrity. The resulting leakage of essential ions and metabolites ultimately leads to cell death.

Caption: Mechanism of this compound's action on bacterial cells.

Conclusion

This compound exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including clinically relevant and drug-resistant strains. Its membrane-disrupting mechanism of action holds promise for overcoming conventional antibiotic resistance. The standardized methodologies outlined in this guide are crucial for the accurate assessment of its efficacy and for fostering further research and development of this promising class of antimicrobial peptides.

References

- 1. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrocidine - Wikipedia [en.wikipedia.org]

- 3. Development of this compound Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Creating Robust Antimicrobial Materials with Sticky Tyrocidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. umu.se [umu.se]

- 7. goums.ac.ir [goums.ac.ir]

- 8. iacld.com [iacld.com]

- 9. pid-el.com [pid-el.com]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Analysis of the Biological Properties of Tyrocidine A and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrocidine A is a cyclic decapeptide antibiotic that was first isolated from the soil bacterium Brevibacillus brevis.[1][2] It is a major component of the tyrothricin (B1683689) complex, which also contains gramicidins.[1][2] this compound and its analogues have garnered significant interest in the scientific community due to their potent antimicrobial properties.[3][4][5] These peptides are characterized by a β-sheet structure, which imparts an amphipathic nature to the molecule, having both hydrophobic and hydrophilic faces.[3][4][5] This amphipathicity is crucial for their primary mechanism of action: the disruption of microbial cell membranes.[3][4][5][6] While effective, the therapeutic application of tyrocidines has been limited to topical use due to their hemolytic activity and cytotoxicity towards mammalian cells.[4][7] This has spurred extensive research into the development of this compound analogues with an improved therapeutic index, aiming to dissociate the desired antimicrobial effects from the undesired cytotoxicity.[8][9][10]

Mechanism of Action

The primary antibacterial mechanism of this compound and its analogues is the perturbation and disruption of the bacterial cell membrane's integrity.[3][4][5][6] Their amphipathic structure allows them to insert into the lipid bilayer of microbial membranes, leading to the formation of pores or channels.[3][4][5] This results in increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[4][11]

Specifically, the hydrophilic residues of the cyclic peptide are thought to interact with the negatively charged phosphate (B84403) groups of the bacterial lipids, while the hydrophobic residues form non-selective porous channels.[3][4] Beyond simple pore formation, tyrocidines have been shown to induce lipid phase separation and significantly decrease membrane fluidity.[6][12] This leads to the delocalization of a wide array of both peripheral and integral membrane proteins.[6][12] Interestingly, some studies have indicated that tyrocidines may also exert their effects through secondary mechanisms, including causing DNA damage and interfering with DNA-binding proteins.[6][12]

Biological Activities of this compound and Its Analogues

The biological activities of this compound and its synthesized analogues have been extensively studied to understand their therapeutic potential. The following tables summarize the quantitative data regarding their antimicrobial and hemolytic activities.

Antimicrobial Activity

The antimicrobial efficacy of this compound and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |

| This compound | 16 | 16 | >128 | [3] |

| Analogue 1 | 16 | 16 | >128 | [3] |

| Analogue 2 | 4 | 4 | 32 | [3] |

| Analogue 3 | 8 | 8 | >128 | [3] |

| Analogue 4 | 32 | 32 | >256 | [3] |

| Analogue 5 | 2 | 2 | 128 | [3] |

| Analogue 6 | 8 | 8 | >128 | [3] |

| Analogue 7 | 8 | 8 | >128 | [3] |

| Analogue 8 | 4 | 4 | 64 | [3] |

Hemolytic Activity

A critical parameter for the development of systemically administered antibiotics is their toxicity to mammalian cells. Hemolytic activity, the ability to lyse red blood cells, is a primary indicator of this cytotoxicity.

| Compound | Hemolytic Activity (HC₅₀, µg/mL) | Therapeutic Index (HC₅₀/MIC for S. aureus) | Reference |

| This compound | ~25 | ~1.6 | [8][10][13] |

| Analogue with Gln6 -> Lys substitution | >100 | >25 | [8][10] |

| Analogue with d-Phe-2-Abz turn motif | >300 | >18.75 | [13] |

| Polycationic Analogue 8 | Non-hemolytic up to 250 µM | >31.25 | [14] |

Note: Therapeutic Index is a ratio used to measure the relative safety of a compound. A higher therapeutic index indicates a safer drug.

Antifungal Activity

In addition to their antibacterial properties, tyrocidines have demonstrated activity against pathogenic fungi like Candida albicans.

| Compound | C. albicans (MIC, µM) | C. albicans Biofilm Prevention (BIC, µM) | Reference |

| This compound | 6.25 | 12.5 | [15] |

| Tyrocidine B | 6.25 | 12.5 | [15] |

| Tyrocidine C | 6.25 | 25 | [15] |

Structure-Activity Relationship (SAR)

The development of this compound analogues has provided valuable insights into the relationship between their chemical structure and biological activity.

-

Amphipathicity: Increased amphipathicity generally correlates with improved antibacterial activity.[3][4][5] However, a clear preference for increasing either hydrophilicity or hydrophobicity to enhance this activity has not been definitively established.[3][5]

-

Cationicity: Increasing the net positive charge, for instance by substituting neutral amino acids with cationic ones like lysine (B10760008), can significantly enhance antibacterial activity, especially against Gram-negative bacteria, while concurrently reducing hemolytic activity.[8][10][14] This is exemplified by analogues with multiple cationic residues, which show potent broad-spectrum activity and negligible hemolysis.[14]

-

Structural Rigidity and Conformation: Modifications to the peptide backbone, such as introducing planar β-turn motifs, can alter the peptide's conformation.[13] This can lead to a significant reduction in hemolytic activity while maintaining or even enhancing antibacterial and antifungal properties.[13]

-

Amino Acid Position: The specific location of amino acid substitutions is crucial. Moving positively charged lysine residues or neutral pentafluorophenylalanine residues to different positions within the cyclic structure has been shown to improve antibacterial potency.[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological properties of this compound and its analogues.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination

This assay determines the minimum inhibitory concentration (MIC) of a peptide.[16]

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB).

-

The culture is incubated at 37°C until it reaches the logarithmic growth phase.

-

The bacterial suspension is then diluted in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[16]

-

-

Preparation of Peptide Dilutions:

-

A stock solution of the peptide is prepared in a suitable solvent (e.g., sterile deionized water).

-

Serial two-fold dilutions of the peptide are prepared in MHB in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

-

Hemolysis Assay

This assay measures the peptide's ability to lyse red blood cells (RBCs).[17][18]

-

Preparation of Red Blood Cells:

-

Assay Setup:

-

Serial dilutions of the peptide are prepared in PBS in a 96-well plate.

-

Controls are included: PBS for 0% hemolysis (negative control) and a lytic agent like Triton X-100 (e.g., 1%) for 100% hemolysis (positive control).[18]

-

-

Incubation:

-

An equal volume of the RBC suspension is added to each well.

-

The plate is incubated (e.g., for 1 hour at 37°C).

-

-

Data Collection and Analysis:

-

The plate is centrifuged to pellet intact RBCs.

-

The supernatant, containing released hemoglobin, is transferred to a new plate.

-

The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 450 or 540 nm).

-

The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100.[18]

-

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21][22]

-

Cell Culture and Seeding:

-

Treatment with Peptides:

-

The culture medium is replaced with fresh medium containing serial dilutions of the test peptides.

-

The plate is incubated for a desired exposure time (e.g., 24, 48, or 72 hours).[21]

-

-

MTT Addition and Incubation:

-

A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of about 0.5 mg/mL.[21][22]

-

The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[21]

-

-

Solubilization and Measurement:

-

Data Analysis:

-

Cell viability is expressed as a percentage of the untreated control.

-

Conclusion

This compound and its analogues represent a promising class of antimicrobial peptides with a potent membrane-disrupting mechanism of action. While the inherent hemolytic activity of the parent compound has restricted its clinical use, extensive research into synthetic analogues has demonstrated that it is possible to dissociate antimicrobial efficacy from cytotoxicity. By strategically modifying the peptide's structure—enhancing cationicity, altering conformation, and optimizing amino acid positions—researchers have successfully developed analogues with significantly improved therapeutic indices. These findings underscore the potential of the tyrocidine scaffold for creating novel antibiotics to combat the growing threat of multidrug-resistant pathogens. Continued exploration of structure-activity relationships and innovative synthetic strategies will be crucial in advancing these promising compounds toward clinical applications.

References

- 1. Tyrocidine - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Development of this compound Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of this compound analogues with improved antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissociation of antibacterial and hemolytic activities of an amphipathic peptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tyrothricin | C65H85N11O13 | CID 452550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Analogues Bearing the Planar d-Phe-2-Abz Turn Motif: How Conformation Impacts Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polymyxin B-inspired non-hemolytic this compound analogues with significantly enhanced activity against gram-negative bacteria: How cationicity impacts cell specificity and antibacterial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synergistic Activity of the Tyrocidines, Antimicrobial Cyclodecapeptides from Bacillus aneurinolyticus, with Amphotericin B and Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. MTT (Assay protocol [protocols.io]

The Architecture of Life's Tiny Factories: A Technical Guide to Tyrocidine A Non-Ribosomal Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrocidine A, a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, stands as a classic example of a non-ribosomally synthesized peptide (NRP). These complex natural products are assembled by large, modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs), which function as intricate molecular assembly lines. Unlike ribosomal protein synthesis, NRPSs are not dependent on an mRNA template, allowing for the incorporation of non-proteinogenic amino acids and the generation of a vast diversity of chemical structures with potent biological activities. This in-depth technical guide delves into the core of this compound synthesis, providing a detailed overview of the enzymatic machinery, experimental methodologies to probe its function, and quantitative data to inform rational engineering efforts.

The Tyrocidine Biosynthetic Gene Cluster and Enzymatic Machinery

The biosynthesis of this compound is orchestrated by a trio of massive NRPS enzymes encoded by the tyc gene cluster. This cluster comprises three main genes: tycA, tycB, and tycC, which code for the synthetases TycA, TycB, and TycC, respectively.[1] These enzymes are organized into ten modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain.[2][3]

The modular organization of the Tyrocidine synthetase is as follows:

-

TycA: A single-module enzyme (Module 1) responsible for activating and epimerizing the first amino acid, L-Phenylalanine, to D-Phenylalanine.[4]

-

TycB: A three-module enzyme (Modules 2-4) that incorporates L-Proline, L-Phenylalanine, and D-Phenylalanine.

-

TycC: A six-module enzyme (Modules 5-10) that adds L-Asparagine, L-Glutamine, L-Tyrosine, L-Valine, L-Ornithine, and L-Leucine.

Each module is further subdivided into a series of functional domains that carry out specific catalytic tasks in a coordinated fashion.

Core and Modifying Domains of the Tyrocidine NRPS

The synthesis of this compound involves the coordinated action of several key domains within each module:

-

Adenylation (A) Domain: This domain acts as the "gatekeeper" of the assembly line, responsible for recognizing and activating a specific amino acid substrate.[5] The activation occurs through an ATP-dependent process, forming an aminoacyl-adenylate intermediate.[5]

-

Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then transferred to the T domain, which covalently tethers the substrate and the growing peptide chain via a 4'-phosphopantetheine (B1211885) (PPt) prosthetic group.[3] This flexible arm shuttles the intermediates between the catalytic sites of the NRPS.

-

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the upstream peptidyl-T domain and the downstream aminoacyl-T domain.[6]

-

Epimerization (E) Domain: Found in modules 1 and 4 of the Tyrocidine synthetase, the E domain is responsible for converting the L-amino acid tethered to the adjacent T domain into its D-epimer.[7]

-

Thioesterase (TE) Domain: Located at the C-terminus of TycC, the TE domain is the final station of the assembly line. It catalyzes the release of the fully assembled decapeptide from the NRPS through an intramolecular cyclization reaction, forming the cyclic structure of this compound.[8][9]

Quantitative Data on this compound Synthesis

A quantitative understanding of the enzymatic parameters and biological activity is crucial for the rational design and engineering of novel NRPs.

Table 1: Substrate Specificity of the TycA Adenylation Domain

The adenylation domain of TycA exhibits a degree of promiscuity, although its catalytic efficiency is highest for its cognate substrate, L-Phenylalanine. The following table summarizes the kinetic parameters for the activation of various amino acid substrates by the TycA A-domain.

| Substrate (L-amino acid) | kcat/KM (M⁻¹s⁻¹) | Relative Efficiency (%) |

| Phenylalanine | 1.2 x 10⁶ | 100 |

| Tyrosine | 1.8 x 10⁴ | 1.5 |

| Tryptophan | 5.0 x 10³ | 0.42 |

| Leucine | 1.1 x 10³ | 0.09 |

| Methionine | 4.0 x 10² | 0.03 |

| Valine | 1.5 x 10² | 0.01 |

Data adapted from in vitro studies of the TycA adenylation domain. The efficiency for Phenylalanine is set to 100%.[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs

The biological activity of this compound and its engineered analogs can be quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

| Compound | Bacillus subtilis (μg/mL) | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Hemolytic Activity (HC₅₀, μg/mL) |

| This compound | 16 | 16 | >128 | 10 |

| Analog 2 | 4 | 2 | 32 | >100 |

| Analog 5 | 2 | 2 | >128 | 50 |

Data represents a selection of published MIC values and can vary based on the specific assay conditions. HC₅₀ represents the concentration causing 50% hemolysis of red blood cells, an indicator of cytotoxicity.[4][10]

Experimental Protocols

ATP-PPi Exchange Assay for Adenylation Domain Specificity

This assay is a cornerstone for characterizing the substrate specificity of A-domains by measuring the reverse reaction of amino acid adenylation.

Principle: The A-domain catalyzes the formation of an aminoacyl-adenylate from an amino acid and ATP, releasing pyrophosphate (PPi). In the presence of excess radiolabeled [³²P]PPi, the reverse reaction leads to the incorporation of the radiolabel into ATP. The amount of [³²P]ATP formed is proportional to the A-domain's activity with the specific amino acid substrate. A non-radioactive version of this assay utilizes γ-¹⁸O₄-labeled ATP and measures the back exchange of unlabeled PPi by mass spectrometry.[7]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified A-domain (or the full NRPS module), the amino acid substrate, ATP, MgCl₂, and a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Initiation: Start the reaction by adding [³²P]PPi.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

-

Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid and activated charcoal). The charcoal binds the ATP.

-

Washing: Wash the charcoal pellet multiple times with a wash buffer (e.g., sodium phosphate (B84403) and sodium pyrophosphate) to remove unincorporated [³²P]PPi.

-

Quantification: Elute the [³²P]ATP from the charcoal and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the rate of ATP formation for each amino acid substrate to determine the relative specificity of the A-domain.

In Vitro Reconstitution of this compound Synthesis

Reconstituting the entire biosynthetic pathway in vitro allows for detailed mechanistic studies and the production of novel analogs.

Principle: Purified TycA, TycB, and TycC enzymes are combined in a reaction vessel with all the necessary substrates (amino acids, ATP, Mg²⁺) and cofactors. The sequential action of the NRPS modules leads to the synthesis of this compound, which can then be detected and quantified.

Methodology:

-

Protein Expression and Purification: Heterologously express and purify the TycA, TycB, and TycC proteins. This often requires specialized expression hosts and purification strategies due to their large size and complexity.

-

Holo-Enzyme Preparation: The NRPS enzymes must be converted to their active holo-form by treating them with a phosphopantetheinyl transferase (PPTase), such as Sfp, which transfers the 4'-phosphopantetheine moiety from Coenzyme A to the T domains.

-

Reaction Setup: Combine the holo-enzymes in a reaction buffer containing all 10 precursor amino acids, ATP, MgCl₂, and a reducing agent (e.g., DTT).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.

-

Product Extraction: Extract the synthesized peptides from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the identity and quantify the yield of this compound.

Mass Spectrometry Analysis of this compound and its Analogs

Mass spectrometry is an indispensable tool for the identification and characterization of NRPs.

Principle: The synthesized peptide is ionized and its mass-to-charge ratio (m/z) is measured, allowing for the determination of its molecular weight. Tandem mass spectrometry (MS/MS) involves fragmenting the peptide and analyzing the masses of the fragments to determine its amino acid sequence.

Methodology:

-

Sample Preparation: The purified peptide sample is dissolved in a suitable solvent compatible with the chosen ionization method.

-

Ionization: The sample is ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The m/z of the intact peptide is determined in the first mass analyzer.

-

Fragmentation (MS/MS): The peptide ion of interest is selected and fragmented, typically through collision-induced dissociation (CID).

-

Fragment Analysis: The m/z of the resulting fragment ions is measured in the second mass analyzer.

-

Data Interpretation: The fragmentation pattern is analyzed to deduce the amino acid sequence of the peptide.

Visualizing the Molecular Logic

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in this compound synthesis and characterization.

Caption: The modular assembly line of this compound synthesis.

Caption: Workflow for the ATP-PPi exchange assay.

Caption: Workflow for in vitro reconstitution of this compound synthesis.

Conclusion

The non-ribosomal synthesis of this compound is a testament to the elegance and complexity of microbial secondary metabolism. A thorough understanding of its modular architecture, enzymatic mechanisms, and the quantitative aspects of its production provides a powerful foundation for the field of synthetic biology and drug discovery. By leveraging the experimental protocols detailed herein, researchers can further probe the intricacies of NRPS function and harness these remarkable molecular machines to generate novel peptide-based therapeutics with improved efficacy and tailored biological activities. The continued exploration of these biosynthetic pathways holds immense promise for addressing the growing challenge of antibiotic resistance and expanding the repertoire of modern medicine.

References

- 1. Mapping the limits of substrate specificity of the adenylation domain of TycA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening for Expressed Nonribosomal Peptide Synthetases and Polyketide Synthases Using LC-MS/MS-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 4. Development of this compound Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Context-dependent activity of A domains in the tyrocidine synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterologous expression of gene clusters - ActinoBase [actinobase.org]

- 7. Adenylation enzyme characterization using γ-18O4-ATP pyrophosphate exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide cyclization catalysed by the thioesterase domain of tyrocidine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of this compound analogues with improved antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Amphipathic Nature of Tyrocidine A: A Technical Guide for Drug Development Professionals

Abstract

Tyrocidine A, a cyclic decapeptide antibiotic, exhibits potent antimicrobial activity primarily through the disruption of bacterial cell membranes. This activity is intrinsically linked to its amphipathic structure. This technical guide provides an in-depth analysis of the amphipathic nature of this compound, detailing its molecular structure, its interaction with lipid bilayers, and the experimental methodologies used to characterize these properties. Quantitative data are presented in tabular format for clarity, and key experimental workflows and the proposed mechanism of action are visualized using diagrams. This document is intended for researchers, scientists, and drug development professionals interested in the further development of this compound and other membrane-targeting antimicrobial peptides.

Introduction

This compound is a cyclic peptide antibiotic first isolated from Bacillus brevis.[1] Its broad-spectrum activity against Gram-positive bacteria has made it a subject of interest for decades.[1] The primary mechanism of action of this compound involves the perturbation and disruption of the integrity of bacterial cell membranes, a process driven by the molecule's distinct amphipathic character.[1][2][3] Understanding the nuances of this amphipathicity is crucial for the rational design of novel this compound analogs with improved therapeutic indices.

The Amphipathic Structure of this compound

The amphipathic nature of this compound is not inherent to the monomeric form but arises from its dimerization. The X-ray crystal structure of this compound reveals that it forms a highly stable homodimer.[1] This dimer adopts a saddle-shaped conformation with a distinct segregation of hydrophobic and hydrophilic residues.

-

Hydrophobic Face: The convex face of the dimer is dominated by hydrophobic amino acid residues. This nonpolar surface is responsible for partitioning into the hydrophobic core of the lipid bilayer.[1]

-

Hydrophilic Face: The concave face of the dimer presents a concentration of polar and charged residues, allowing this surface to interact favorably with the aqueous environment and the polar head groups of the lipid membrane.[1]

This spatial arrangement of amino acid side chains is the structural basis for the amphipathic properties of the this compound dimer and is central to its membrane-disrupting activity.

Quantitative Analysis of this compound Amphipathicity

Direct measurement of classical amphipathicity descriptors such as the Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC) is not commonly reported for peptide antibiotics like this compound. These parameters are typically applied to traditional surfactants. However, the functional consequences of its amphipathic nature have been quantified through various biophysical assays.

| Parameter | Value | Method | Target | Reference |

| Apparent Dissociation Constant (KD) | 10 µM | Surface Plasmon Resonance | Mimetic bacterial membranes | [1][4][5] |

| 50% Effective Concentration (EC50) | 2.4 ± 0.9 µM | Potassium Efflux Assay | M. luteus cells | [1] |

Note on HLB and CMC: The concepts of Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC) are well-established for characterizing small molecule surfactants.[5][6] However, their application to complex cyclic peptides like this compound is not straightforward. The intricate three-dimensional structure and the specific, non-micellar mode of membrane interaction of this compound make the determination and interpretation of HLB and CMC values challenging and less relevant than for typical detergents. The amphipathicity of this compound is more meaningfully described by its behavior in biological and model membrane systems.

Mechanism of Membrane Interaction

The amphipathic structure of the this compound dimer dictates its interaction with and subsequent disruption of bacterial membranes. The proposed mechanism involves the following steps:

-

Electrostatic Attraction: The positively charged residues on the hydrophilic face of the this compound dimer are initially attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol.

-

Hydrophobic Insertion: Following the initial binding, the hydrophobic face of the dimer inserts into the nonpolar acyl chain region of the lipid bilayer.[1]

-

Membrane Perturbation: This insertion disrupts the normal packing of the lipid molecules, leading to a fluidizing effect on the membrane.[7]

-

Pore Formation and Leakage: The accumulation of this compound dimers in the membrane leads to the formation of pores or channels, resulting in the leakage of essential ions and metabolites, such as potassium ions, and ultimately leading to cell death.[7][8]

Experimental Protocols

The characterization of the amphipathic nature of this compound and its membrane interactions relies on several key experimental techniques.

Surface Plasmon Resonance (SPR)

This technique is used to measure the binding affinity and kinetics of this compound to model lipid membranes in real-time.

Methodology:

-

Liposome (B1194612) Preparation: Liposomes mimicking the composition of bacterial membranes (e.g., dipalmitoyl-phosphatidylglycerol, stearamine, and cardiolipin (B10847521) in a 5:1:1 mole ratio) are prepared.[1]

-

Chip Immobilization: The prepared liposomes are immobilized on the surface of an L1 sensor chip to a specified density (e.g., ~1000 response units).[1]

-

Analyte Injection: Solutions of this compound at various concentrations are injected over the chip surface for a defined association phase (e.g., 2 minutes).

-

Dissociation Phase: A buffer flow follows the injection to monitor the dissociation of this compound from the liposomes for a specified time (e.g., 10 minutes).[1]

-

Regeneration: The chip surface is regenerated between each cycle using a detergent solution (e.g., CHAPS) to remove bound this compound and allow for fresh liposome immobilization.[1]

-

Data Analysis: The binding sensorgrams are analyzed using appropriate models to determine the apparent dissociation constant (KD).

Potassium Efflux Assay